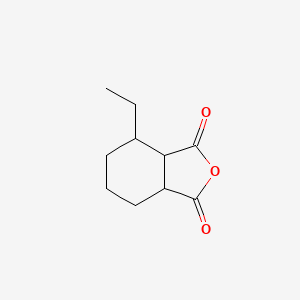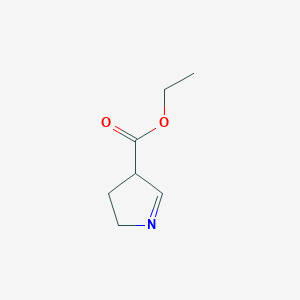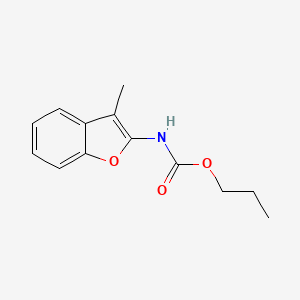
1-(Butan-2-yl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. This particular compound features a sec-butyl group attached to a hexahydroquinolinone core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylamine with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired quinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse substituents.
Aplicaciones Científicas De Investigación
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinoline
- 1-(sec-Butyl)-2,3,5,6,7,8-tetrahydroquinolin-4(1H)-one
- 1-(sec-Butyl)-quinolin-4(1H)-one
Uniqueness
1-(sec-Butyl)-2,3,5,6,7,8-hexahydroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of a sec-butyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Número CAS |
61579-78-0 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-butan-2-yl-2,3,5,6,7,8-hexahydroquinolin-4-one |
InChI |
InChI=1S/C13H21NO/c1-3-10(2)14-9-8-13(15)11-6-4-5-7-12(11)14/h10H,3-9H2,1-2H3 |
Clave InChI |
LQUGOFAJYZNLSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCC(=O)C2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


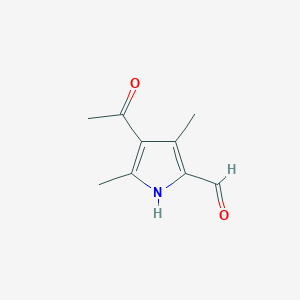
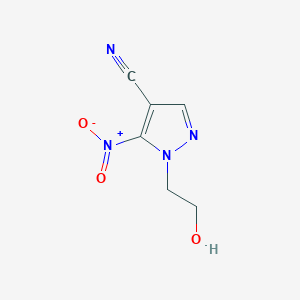

![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
![[(5-Iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12886680.png)
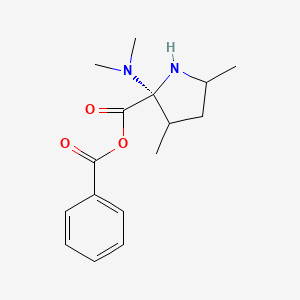

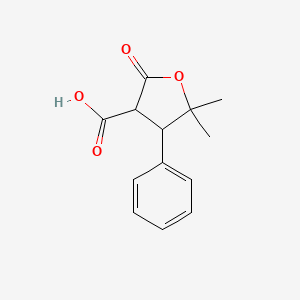
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
